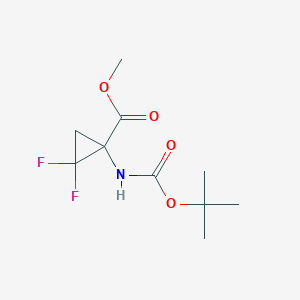

Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate

Description

Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate is a cyclopropane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and two fluorine substituents on the cyclopropane ring. Its synthesis, as described in EP 4 374 877 A2, involves starting from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, with methodologies analogous to Reference Examples 87 and 88 . The compound’s structure combines steric protection (via the Boc group) and electronic modulation (via fluorination), making it relevant in medicinal chemistry and drug intermediate synthesis.

Properties

IUPAC Name |

methyl 2,2-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO4/c1-8(2,3)17-7(15)13-9(6(14)16-4)5-10(9,11)12/h5H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFQXMSHYJFUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.

Introduction of Fluorine Atoms: The difluorocyclopropane moiety can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the cyclopropane ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropane moiety can enhance binding affinity and selectivity towards these targets. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under mild acidic conditions to reveal the active amino group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 1-((tert-Butoxycarbonyl)amino)Cyclopropanecarboxylate (CAS 107259-05-2)

- Key Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound). Fluorination: Lacks difluoro substituents, reducing electron-withdrawing effects and ring strain.

- Synthetic Relevance : The ethyl ester variant may exhibit slower hydrolysis rates due to steric hindrance, impacting its utility in stepwise syntheses .

Cyclopentane and Cyclobutane Analogs

Methyl 1-((tert-Butoxycarbonyl)(methyl)amino)Cyclobutanecarboxylate (Reference Example 86)

- Structural Features: Cyclobutane ring (larger, less strained than cyclopropane), methylamino-Boc group.

- Synthesis: Derived from methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate, with NMR data indicating distinct proton environments (e.g., δ 3.86 ppm for methoxy group) .

- Reactivity : Reduced ring strain compared to cyclopropane analogs may lower reactivity in ring-opening reactions.

Methyl 1-((tert-Butoxycarbonyl)amino)Cyclopentanecarboxylate (Reference Example 113)

Fluorinated Analogs

The difluoro substitution on the cyclopropane ring in the target compound introduces significant electronic and steric effects:

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the cyclopropane ring, facilitating nucleophilic attack in subsequent reactions.

Data Tables

Table 1: Key Structural Analogs and Properties

Research Implications

- Drug Design : The difluoro-cyclopropane motif may enhance target binding in enzyme inhibitors due to increased electronegativity and rigidity.

- Synthetic Challenges: Fluorination steps require specialized reagents (e.g., Selectfluor), complicating scalability compared to non-fluorinated analogs.

- Stability : The Boc group in cyclopropane derivatives may exhibit reduced stability under strong acidic conditions compared to larger rings (e.g., cyclopentane) .

Biological Activity

Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research landscape.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄F₂N₁O₄

- Molecular Weight : 263.24 g/mol

- CAS Number : 89524-98-1

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, modifications in similar compounds have shown significant inhibitory activity against SARS-CoV-2 protease, suggesting that structural analogs could exhibit comparable effects. In a study involving peptidomimetic inhibitors, compounds with similar structural motifs displayed IC50 values of 18.06 nM and 22.42 nM against the virus .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes critical for viral replication or other biological pathways. Similar compounds have been shown to irreversibly inhibit key enzymes involved in metabolic processes, which can lead to enhanced biological activity .

Case Studies

- Synthesis and Evaluation : A series of derivatives were synthesized to evaluate their biological activities. Compounds with the tert-butoxycarbonyl group exhibited improved metabolic stability and pharmacokinetic profiles in vitro and in vivo studies .

- Antimalarial Activity : Research on stereochemistry revealed that certain isomers of related compounds displayed significant antiplasmodial activity, indicating that structural modifications can enhance biological efficacy against malaria parasites .

Cytotoxicity

In vitro studies have shown that compounds similar to this compound exhibit low cytotoxicity, making them suitable candidates for further development as therapeutic agents .

Table 1: Biological Activity Comparison of Related Compounds

| Compound | IC50 (nM) | EC50 (nM) | Cytotoxicity (CC50) |

|---|---|---|---|

| Compound 1a | 18.06 | 313.0 | >1000 |

| Compound 2b | 22.42 | 170.2 | >1000 |

| This compound | TBD | TBD | TBD |

Table 2: Pharmacokinetic Parameters

| Compound | T1/2 (min) | Clint (mL/min/kg) | Oral Bioavailability (%) |

|---|---|---|---|

| Compound 1a | 78.89 (Human) | 22.03 | 22.80 |

| Compound 2b | 652.17 (Human) | 2.67 | 23.09 |

| This compound | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.